1,2-辛酰基-sn-甘油

描述

1,2-Dioctanoyl-sn-glycerol is a cell-permeable activator of protein kinase C (PKC). It shows lower affinity for PKCa than for other isozymes . It is known to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Synthesis Analysis

1,2-Dioctanoyl-sn-glycerol is a synthetic 1,2-diglyceride of short chain fatty acid . Some isomerization to the 1,3-isomer may occur in storage or in solution .Molecular Structure Analysis

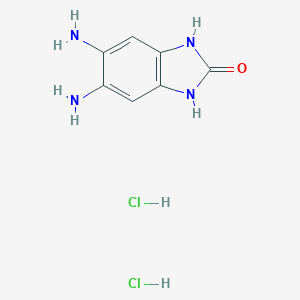

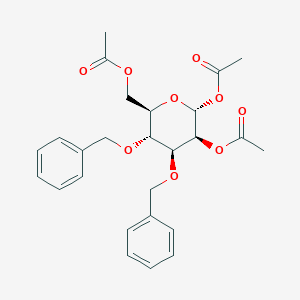

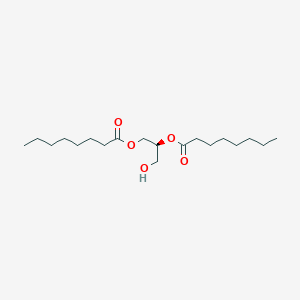

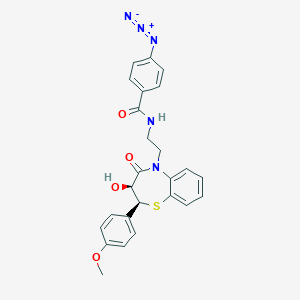

The empirical formula of 1,2-Dioctanoyl-sn-glycerol is C19H36O5, and its molecular weight is 344.49 .Chemical Reactions Analysis

1,2-Dioctanoyl-sn-glycerol is a cell permeable analog of the PKC-activating second messenger DAG . It and 1,2-dioleoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm .Physical And Chemical Properties Analysis

1,2-Dioctanoyl-sn-glycerol is an oil with a yellow color . It is soluble in DMSO and ethyl acetate . It is usually stored at -20°C .科学研究应用

Protein Kinase C (PKC) Activation

1,2-Dioctanoyl-sn-glycerol is a cell-permeable activator of protein kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several signal transduction pathways. The activation of PKC has implications in a wide range of biological processes and diseases, including cancer, diabetes, and cardiovascular diseases.

Mimicking Tumor-Promoting Phorbol Esters

This compound has been shown to mimic the effects of tumor-promoting phorbol diesters . Phorbol esters are known to promote tumor growth and progression, and the ability of 1,2-Dioctanoyl-sn-glycerol to mimic these effects can be useful in studying the mechanisms of tumor promotion and testing anti-cancer drugs.

Studying Mitogenesis

1,2-Dioctanoyl-sn-glycerol can mimic the effects of phorbol diesters on mitogenesis . Mitogenesis is the stimulation of mitosis, a process where cells divide and replicate. This property can be used in research to understand cell division and growth, which has implications in understanding diseases like cancer.

Epidermal Growth Factor (EGF) Binding and Action

This compound has been shown to mimic the effects of phorbol diesters on epidermal growth factor binding and action in intact cells . EGF is a growth factor that stimulates cell growth, proliferation, and differentiation. Understanding the action of EGF can help in the study of wound healing, tissue regeneration, and cancer.

Lipid Biochemistry Research

1,2-Dioctanoyl-sn-glycerol is used in lipid biochemistry research . It is a type of glycerolipid, and its study can provide insights into lipid metabolism, lipid-based signaling pathways, and lipid-related diseases.

Induction of Acrosome Reaction in Human Sperm

1,2-Dioctanoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm . The acrosome reaction is a crucial step in the fertilization process. This property can be used in reproductive biology research.

作用机制

Target of Action

The primary target of 1,2-Dioctanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the second messenger Diacylglycerol (DAG), which is a physiological activator of PKC . It interacts with PKC, activating it and leading to the phosphorylation of other proteins . It has been shown to have a lower affinity for the α isoform of PKC than for the other isoforms .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can affect various biochemical pathways. PKC plays a role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in DMSO and chloroform , suggesting that it may have good bioavailability due to its lipophilic nature.

Result of Action

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

安全和危害

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,2-Dioctanoyl-sn-glycerol | |

CAS RN |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,2-Dioctanoyl-sn-glycerol (1,2-Dioctanoyl-sn-glycerol) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

- Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]

- Modulation of ion channels: 1,2-Dioctanoyl-sn-glycerol has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]

- Regulation of gene expression: In some cell types, PKC activation by 1,2-Dioctanoyl-sn-glycerol influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

ANone: The structural characterization of 1,2-Dioctanoyl-sn-glycerol is as follows:

A: 1,2-Dioctanoyl-sn-glycerol itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

ANone: While the provided research focuses primarily on experimental studies of 1,2-Dioctanoyl-sn-glycerol, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

ANone: While the provided research primarily focuses on the effects of 1,2-Dioctanoyl-sn-glycerol, understanding its SAR is crucial for developing more potent and selective PKC activators.

- Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] 1,2-Dioctanoyl-sn-glycerol, with its eight-carbon acyl chains, exhibits good cell permeability.

- Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)